Oxaline vs. Meleagrin: Differential Cytotoxicity Against HepG2 Cells
Oxaline exhibits a quantifiably distinct cytotoxicity profile compared to its direct biosynthetic precursor, meleagrin, against human hepatocellular carcinoma HepG2 cells. While both compounds induce cell death, their potency differs by a factor of approximately 2.3-fold [1]. This difference underscores that the final O-methylation step in the biosynthetic pathway yields a compound with a unique potency signature, which is critical for structure-activity relationship (SAR) studies or when selecting a tool compound for a specific assay window.
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cell line |
|---|---|
| Target Compound Data | IC50 = 4.27 μM |
| Comparator Or Baseline | Meleagrin: IC50 = 1.82 μM |
| Quantified Difference | Oxaline is approximately 2.3-fold less potent (or meleagrin is 2.3-fold more potent) in this specific assay. |
| Conditions | HepG2 human hepatocellular carcinoma cells; MTT assay after 48 h treatment. |
Why This Matters
This direct, quantitative comparison enables researchers to select the appropriate compound based on the desired potency range and to avoid experimental confounds when studying the role of O-methylation in the meleagrin/oxaline pharmacophore.
- [1] He, X., et al. Discovery, Antitumor Activity, and Fermentation Optimization of Roquefortines from Penicillium sp. OUCMDZ-1435. Molecules 2023, 28(7), 3180. View Source
